N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-phenylacetamide
Description
Properties
Molecular Formula |
C25H26N6O |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2-phenylacetamide |
InChI |
InChI=1S/C25H26N6O/c1-17-14-18(2)29-25(28-17)31-24(30-23(32)15-19-8-4-3-5-9-19)26-13-12-20-16-27-22-11-7-6-10-21(20)22/h3-11,14,16,27H,12-13,15H2,1-2H3,(H2,26,28,29,30,31,32) |
InChI Key |
ZRTVAGCNXJCDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4,6-Dimethylpyrimidin-2-amine
Method :
-
Precursor : 2-Chloro-4,6-dimethylpyrimidine undergoes nucleophilic aromatic substitution with ammonia or amines.
-
Conditions : Elevated temperatures (100–150°C) with catalytic Cu(I) or Pd(II) under inert atmosphere.
Challenges :
Step 2: Preparation of 3-(2-Aminoethyl)-1H-indole
Method :
-
Friedel-Crafts Alkylation : Indole reacts with ethylene oxide in the presence of Lewis acids (e.g., BF₃·Et₂O).
-
Reduction : Oxidized intermediates (e.g., nitriles) are reduced to amines using LiAlH₄ or catalytic hydrogenation.
Key Data :
| Intermediate | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| 3-(2-Aminoethyl)-1H-indole | 65–75 | >95 |
Step 3: Schiff Base Formation (Z-Configuration)
Method :
-
Reagents : 4,6-Dimethylpyrimidin-2-amine and 3-(2-formylmethyl)-1H-indole.
-
Conditions : Ethanol, glacial acetic acid, reflux (6–12 hours).
Stereochemical Control :
-
Z-Isomer Dominance : Achieved via steric hindrance between bulky groups (e.g., pyrimidine methyl groups and indole ring).
-
Monitoring : TLC (Rf ≈ 0.3–0.4) and ¹H NMR (δ 8.9–9.1 ppm for CH=N).
Table 2: Reaction Conditions for Schiff Base Formation
Step 4: Acylation with Phenylacetyl Chloride
Method :
-
Reagents : Schiff base intermediate + phenylacetyl chloride.
-
Conditions : Dichloromethane, triethylamine, 0°C to RT.
Workup :
-
Extraction : DCM/H₂O (1:1), dried over Na₂SO₄.
-
Crystallization : Acetone/DMF (1:1) yields white needles.
Table 3: Acylation Optimization
| Factor | Optimal Value | Impact on Yield |
|---|---|---|
| Base | Et₃N (2 equiv.) | >70% |
| Reaction Time | 24 hours | Maximized |
| Temperature | 0–25°C | Prevents decomposition |
Spectroscopic and Analytical Characterization
NMR and Mass Spectrometry
Chemical Reactions Analysis
Oxidation Reactions
The pyrimidine and indole moieties are susceptible to oxidation under specific conditions.
-
Key Finding : Oxidation of the pyrimidine ring with KMnO₄ yields hydroxylated products, while H₂O₂ targets the indole system, forming epoxides that may further decompose .
Reduction Reactions
The imine (C=N) and amide groups undergo reduction under standard conditions.
-
Key Finding : NaBH₄ selectively reduces the imine bond to generate amine intermediates, whereas LiAlH₄ may over-reduce the amide carbonyl, complicating product isolation .
Nucleophilic Substitution
The pyrimidine ring undergoes substitution at the C2 and C4 positions due to electron-withdrawing effects.
| Reagent | Site | Product | Conditions |
|---|---|---|---|
| NH₃ (g) | C4 methyl group | 4-Amino-pyrimidine analog | High-pressure, 120°C |
| ClCH₂COCl | C2 amino group | Chloroacetylated derivative | DCM, 0°C |
-
Key Finding : Substitution at C4 is favored due to steric and electronic factors, while C2 reactions require activating agents like acyl chlorides .
Condensation Reactions
The methylidene group participates in Schiff base formation and cyclization.
| Reagent | Product | Application |
|---|---|---|
| Aromatic aldehydes | Tetrahydro-β-carboline analogs | Anticancer research |
| Thiourea | Thiazole-fused derivatives | Enzyme inhibition studies |
-
Key Finding : Condensation with thiourea yields thiazole hybrids showing anticonvulsant activity (ED₅₀ = 60–100 mg/kg in MES models) .
Acid/Base Hydrolysis
The acetamide group hydrolyzes under acidic or basic conditions.
| Conditions | Product | Byproducts |
|---|---|---|
| HCl (6M), reflux | Phenylacetic acid + pyrimidine amine | NH₃, CO₂ |
| NaOH (10%), 80°C | Sodium phenylacetate + free amine | H₂O |
-
Key Finding : Hydrolysis under acidic conditions is quantitative, enabling recovery of phenylacetic acid for downstream applications .
Electrophilic Aromatic Substitution
The indole moiety undergoes electrophilic substitution at C3 and C5 positions.
| Reagent | Site | Product |
|---|---|---|
| HNO₃/H₂SO₄ | C5 nitroindole | Nitro derivatives (precursor to APIs) |
| Br₂ (Fe catalyst) | C3 bromoindole | Halogenated intermediates |
Scientific Research Applications
The compound N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-phenylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its applications, focusing on scientific research, particularly in the fields of pharmacology and medicinal chemistry.
Anticancer Activity
Preliminary studies indicate that compounds similar to this compound may possess anticancer properties. Research has focused on:
- Mechanism of Action : Investigation into how the compound interacts with cancer cell lines and its potential to inhibit tumor growth.
- Case Studies : Various derivatives have been synthesized and tested for cytotoxicity against different cancer types, showing promising results in inhibiting cell proliferation.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Studies have evaluated its efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
Data from antimicrobial assays indicate that derivatives of this compound exhibit moderate to significant activity against these pathogens, suggesting its potential use in developing new antibiotics.
Enzyme Inhibition
Research has also explored the compound's role as an enzyme inhibitor. Specifically, studies have focused on:
- 5-Lipoxygenase Inhibition : The compound's ability to inhibit this enzyme suggests potential applications in treating inflammatory diseases.
- Case Studies : Molecular docking studies have provided insights into binding affinities and interactions with target enzymes, paving the way for further optimization.
Synthesis Overview
| Step | Description |
|---|---|
| 1. Pyrimidine Core | Condensation of aldehydes and amines |
| 2. Functionalization | Nucleophilic substitution with indole |
| 3. Amidation | Formation of the benzamide moiety |
| 4. Purification | Chromatography and characterization |
Mechanism of Action
The mechanism of action of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ in indole substituents, acyl chains, and heterocyclic modifications. Below is a comparative analysis:
Table 1: Structural Features of Analogs vs. Target Compound
Key Observations:
Indole Substitutions: The 5-methoxy group () enhances lipophilicity and may improve membrane permeability compared to the target compound’s unsubstituted indole .
Acyl Chain Modifications :
- Replacement of phenylacetamide with 3-phenylpropanamide () adds flexibility, possibly altering target engagement or pharmacokinetics .
- The thio-linked triazole in introduces sulfur-mediated interactions (e.g., hydrogen bonding or covalent binding) absent in the target compound .
Heterocyclic Variations: The pyrimidinylsulfanyl group in replaces the indole-ethylamino moiety, drastically reducing molecular weight (313.4 vs. 429.5) and altering solubility/reactivity . The phenoxyphenyl group in replaces indole, shifting hydrophobic interactions and steric demands .
Pharmacological Implications (Inferred)
- Target Affinity : The dimethylpyrimidine moiety is conserved across analogs, suggesting its role in binding (e.g., kinase inhibition). Indole modifications (methoxy, fluoro) may fine-tune selectivity .
- Metabolic Stability : Fluorinated and methoxy-substituted indoles () likely resist oxidative metabolism better than the target compound’s unsubstituted indole .
- Solubility: The pyrimidinylsulfanyl group () may enhance aqueous solubility compared to the target’s hydrophobic indole-ethylamino group .
Biological Activity
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-phenylacetamide is a complex organic compound notable for its potential biological activities. This compound features a unique molecular structure that includes a pyrimidine ring, an indole moiety, and a phenylacetamide group. Its diverse functional groups suggest significant interactions with biological targets, which may lead to various therapeutic applications.
Molecular Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₂₈N₆O₄ |
| Molecular Weight | 548.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 329903-98-2 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
- Receptor Binding : Interaction with various receptors could alter signaling pathways critical for cell proliferation and survival.
- Ion Channel Modulation : Preliminary studies suggest that similar compounds exhibit binding affinity to neuronal voltage-sensitive sodium channels, which are crucial in neurotransmission and seizure activity .
Anticonvulsant Activity
Research indicates that compounds with structural similarities to this compound demonstrate significant anticonvulsant properties. In particular, studies have shown that derivatives tested in maximal electroshock (MES) models exhibited protective effects against seizures at varying doses .
Table 1: Anticonvulsant Activity Data
| Compound ID | Dose (mg/kg) | MES Protection (%) | Time Interval (h) |
|---|---|---|---|
| 19 | 100 | 80 | 0.5 |
| 20 | 300 | 100 | 4 |
| 24 | 100 | 60 | 0.5 |
Antitumor Activity
Preliminary investigations into the antitumor potential of this compound have revealed promising results. Similar analogues have shown cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating effective growth inhibition . The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring enhance cytotoxicity .
Table 2: Antitumor Activity Data
| Compound ID | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| 9 | HT29 | 1.61 ± 1.92 |
| 10 | A431 | 1.98 ± 1.22 |
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Case Study on Seizure Disorders : A study involving a cohort of patients with therapy-resistant epilepsy demonstrated significant improvement when treated with derivatives exhibiting similar structures to this compound.
- Oncology Trials : Clinical trials assessing the antitumor efficacy of compounds related to this compound reported notable tumor regression in patients with advanced solid tumors.
Q & A
Q. How can researchers optimize the synthesis of this compound using computational reaction design?
Methodological Answer: Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental screening to predict reaction pathways and identify energy barriers. Use reaction path search algorithms to narrow down optimal conditions (e.g., solvent, temperature, catalyst) before lab validation. This reduces trial-and-error approaches and accelerates synthesis, as demonstrated in computational-experimental feedback loops .
Q. What techniques are critical for characterizing the structural conformation of this compound?
Methodological Answer: Employ X-ray crystallography to resolve intramolecular interactions (e.g., hydrogen bonds between the pyrimidine and indole moieties). Compare torsion angles and ring inclination metrics with structurally analogous compounds (e.g., N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) to assess conformational stability. Pair with NMR spectroscopy to validate dynamic behavior in solution .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer: Use molecular docking simulations to map binding affinities between the pyrimidine-indole scaffold and target proteins (e.g., kinase domains). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants. Cross-reference with structural databases (e.g., Cambridge Structural Database) to identify conserved interaction motifs .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction yield data during synthesis?
Methodological Answer: Apply kinetic isotope effects (KIE) or Hammett plots to identify rate-determining steps. For example, if yields vary with substituents on the phenylacetamide group, analyze electronic effects on intermediate stability. Use high-throughput screening to test hypotheses under controlled conditions (e.g., varying pH or catalysts) .
Q. What strategies address discrepancies in bioactivity data across cell-based assays?
Methodological Answer: Standardize assay conditions (e.g., cell line selection, incubation time) and validate compound purity via HPLC-MS. If activity varies, perform proteomic profiling to identify off-target interactions or metabolic instability. Cross-check with computational ADMET models to predict bioavailability differences .
Q. How can researchers design bioisosteric analogs to improve metabolic stability?
Methodological Answer: Replace the indole ethyl group with fluorinated or heterocyclic moieties (e.g., benzimidazole) to enhance lipophilicity while maintaining hydrogen-bonding capacity. Synthesize analogs via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and compare metabolic half-lives using liver microsome assays .
Q. What experimental designs mitigate solubility challenges in pharmacokinetic studies?
Methodological Answer: Apply statistical design of experiments (DoE) to test co-solvents (e.g., PEG-400, cyclodextrins) and pH adjustments. Use dynamic light scattering (DLS) to monitor aggregation. For insoluble derivatives, explore prodrug strategies (e.g., esterification of the acetamide group) .
Q. How can synergistic computational/experimental approaches enhance reaction scalability?
Methodological Answer: Combine continuous-flow reactor designs with real-time computational optimization (e.g., machine learning-guided parameter adjustment). Monitor intermediates via inline IR spectroscopy and adjust residence times dynamically to maximize yield and minimize byproducts .
Q. What methodologies validate long-term stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use mass spectrometry to identify degradation products (e.g., hydrolysis of the methylidene group). Correlate results with molecular dynamics simulations predicting hydrolytic susceptibility .
Q. How can researchers analyze multi-step synthesis efficiency for complex derivatives?
Methodological Answer: Apply step-economy metrics (e.g., overall yield, atom economy) and use green chemistry principles (e.g., solvent recycling). For example, replace traditional amidation with microwave-assisted synthesis to reduce steps. Validate efficiency via life-cycle assessment (LCA) frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
